Bienvenue dans la boutique en ligne BenchChem!

3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid

Medicinal Chemistry Physicochemical Property Drug Design

3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid (CAS 1676054-48-0) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol. The structure integrates an isopropyl-substituted benzimidazole core, a secondary alcohol at the β-position, and a terminal carboxylic acid, placing it within a chemical space relevant to multiple pharmacological target classes, including prolyl hydroxylase inhibitors and integrin antagonists, as evidenced by benzimidazole-propanoic acid scaffolds disclosed in patent literature.

Molecular Formula C13H16N2O3
Molecular Weight 248.28g/mol
CAS No. 1676054-48-0
Cat. No. B603283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid
CAS1676054-48-0
Molecular FormulaC13H16N2O3
Molecular Weight248.28g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2N=C1C(CC(=O)O)O
InChIInChI=1S/C13H16N2O3/c1-8(2)15-10-6-4-3-5-9(10)14-13(15)11(16)7-12(17)18/h3-6,8,11,16H,7H2,1-2H3,(H,17,18)
InChIKeyVSSBZAZQBGIPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic Acid: Procurement-Grade Identity, Physicochemical Profile, and Comparator Landscape


3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid (CAS 1676054-48-0) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . The structure integrates an isopropyl-substituted benzimidazole core, a secondary alcohol at the β-position, and a terminal carboxylic acid, placing it within a chemical space relevant to multiple pharmacological target classes, including prolyl hydroxylase inhibitors and integrin antagonists, as evidenced by benzimidazole-propanoic acid scaffolds disclosed in patent literature [1][2]. Despite this scaffold relevance, published primary pharmacological data for the specific compound remain extremely scarce, making procurement decisions dependent on structural and physicochemical differentiation from closely related analogs rather than on pre-existing bioactivity comparisons.

Why Generic Substitution Is Precluded for 3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic Acid: Key Structural and Physicochemical Differentiation


Generic substitution within the benzimidazole-propanoic acid series is scientifically unsound because even minor structural modifications produce large shifts in critical molecular properties. The compound's three defining features—the N1-isopropyl group, the β-hydroxy substituent, and the propanoic acid chain—are each known to independently influence lipophilicity, hydrogen-bonding capacity, and molecular recognition in benzimidazole-based pharmacology [1]. Removal or alteration of any one feature yields a different compound with a distinct CAS number, molecular weight, and purity specification that cannot be assumed to reproduce the same pharmacokinetic or pharmacodynamic behavior. The quantitative evidence below demonstrates that 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid occupies a unique position in this chemical space, and that topologically similar analogs differ measurably in molecular weight, hydrogen-bond donor count, lipophilicity, and commercial purity—each of which has direct consequences for solubility, permeability, and target engagement.

Product-Specific Quantitative Evidence Guide for 3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic Acid


Molecular Weight Differentiation Versus Des-Isopropyl Analog

The isopropyl substituent on the benzimidazole N1 position of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid increases molecular weight by 42.08 g/mol (20.4%) compared to the des-isopropyl analog 3-(1H-benzo[d]imidazol-2-yl)-3-hydroxypropanoic acid (CAS 99072-13-6). This mass difference corresponds to three additional carbon atoms and six additional hydrogen atoms, which predictably increase lipophilicity and membrane permeability potential while simultaneously reducing aqueous solubility—a trade-off well-characterized for benzimidazole drug candidates .

Medicinal Chemistry Physicochemical Property Drug Design

Hydrogen-Bond Donor Differentiation Versus Des-Hydroxy Analog

The β-hydroxy group on the propanoic acid chain of the target compound contributes one additional hydrogen-bond donor (HBD) relative to 3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid (CAS 1094345-74-0), which contains only the carboxylic acid proton as a donor . In medicinal chemistry optimization, each additional HBD is known to reduce passive membrane permeability by approximately one log unit and can alter the compound's ability to engage intracellular targets [1]. The target compound therefore has an HBD count of 2 (carboxylic acid OH + secondary alcohol OH) versus 1 for the des-hydroxy analog.

Pharmacokinetics Drug-likeness Molecular Interaction

LogP Differentiation Between N1-Substituted and N1-Unsubstituted Benzimidazole Congeners

The introduction of an isopropyl group at the N1 position of the benzimidazole ring significantly increases lipophilicity compared to the N1-unsubstituted analog. SwissADME-calculated consensus Log Pₒ/w for the target compound is predicted to be approximately 1.8–2.2, whereas the des-isopropyl analog 3-(1H-benzo[d]imidazol-2-yl)-3-hydroxypropanoic acid is predicted to have a consensus Log Pₒ/w of approximately 0.5–0.9 [1][2]. The addition of the isopropyl group, consisting of three sp³ carbons, consistently elevates LogP by roughly 1.0–1.3 log units in benzimidazole series, a trend supported by both experimental and computational datasets across diverse benzimidazole derivatives [3].

Lipophilicity ADME Prediction Medicinal Chemistry

Commercial Purity Specification Differentiation

The commercially available purity specification for 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is ≥95% as listed by CheMenu (catalog number CM865820) , whereas the des-hydroxy analog 3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is offered by CymitQuímica at ≥98% purity . The des-isopropyl analog is available from MolCore at ≥98% purity . The 3-percentage-point purity difference is meaningful for applications requiring minimal impurity interference, such as biophysical assays (SPR, ITC) or crystallography. However, for high-throughput screening where 95% purity is generally acceptable, the target compound remains a viable choice.

Chemical Procurement Quality Control Reproducibility

Topological Polar Surface Area Differentiation

The target compound possesses three oxygen atoms and two nitrogen atoms, yielding a calculated topological polar surface area (TPSA) of approximately 78 Ų, compared to approximately 55 Ų for the des-hydroxy analog 3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid (CAS 1094345-74-0) [1]. A TPSA difference of ~23 Ų is significant in drug design: compounds with TPSA below 60 Ų are generally predicted to have good blood-brain barrier penetration, whereas those above 70–80 Ų typically exhibit restricted CNS access [2]. This positions the target compound as potentially less CNS-penetrant than its des-hydroxy analog, which may be desirable for peripherally restricted target engagement.

Drug-likeness Oral Bioavailability CNS Permeability

Evidence Gap: Absence of Direct Comparative Bioactivity Data

As of May 2026, no publicly accessible peer-reviewed study or patent has reported quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid against any specific biological target. Searches of ChEMBL, PubMed, PubChem, Google Patents, and WIPO databases using the CAS number (1676054-48-0), SMILES string (CC(C)n1c(C(O)CC(=O)O)nc2ccccc21), and InChI Key (VSSBZAZQBGIPRH-UHFFFAOYSA-N) returned no primary pharmacological data [1]. This evidence gap means that procurement decisions must currently rely on the structural and physicochemical differentiation documented above, and that any claims about target-specific activity or selectivity for this compound are unsupported by published data.

Evidence Transparency Procurement Risk Data Limitations

Best-Fit Research and Industrial Scenarios for 3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic Acid Based on Verified Differentiation


Scaffold-Hopping Medicinal Chemistry Programs Targeting Benzimidazole-Propanoic Acid Pharmacophores

For medicinal chemistry teams exploring structure-activity relationships around benzimidazole-propanoic acid scaffolds, this compound serves as a unique isopropyl- and hydroxy-substituted building block. As demonstrated in Section 3, the combined presence of both the N1-isopropyl group and the β-hydroxy substituent differentiates it from all readily available analogs [1]. The compound's LogP (~1.8–2.2) and TPSA (~78 Ų) profile predict moderate lipophilicity with limited CNS penetration, making it particularly suitable for peripheral target screening cascades where blood-brain barrier exclusion is desired [2]. Researchers can use this compound to probe the contribution of the β-hydroxy group to target binding while retaining the lipophilic isopropyl substituent, a combination not available in the des-hydroxy analog (CAS 1094345-74-0).

Biophysical Assay Development Requiring Defined Hydrogen-Bonding Topology

The target compound's dual hydrogen-bond donor functionality (HBD = 2) provides a defined hydrogen-bonding topology that is absent in the des-hydroxy analog (HBD = 1). This additional HBD capacity makes the compound suitable for biophysical interaction studies—such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography—where specific hydrogen-bonding interactions with the target protein are being mapped [1]. The commercial purity specification of ≥95% is generally acceptable for SPR and ITC applications, though users requiring crystallography-grade material should request additional purification or consider the higher-purity (≥98%) but structurally distinct des-isopropyl analog [2].

In Vitro ADME Profiling of Benzimidazole Derivatives with Intermediate Lipophilicity

With a predicted LogP of ~1.8–2.2, this compound occupies a lipophilicity window associated with favorable oral absorption and moderate metabolic stability in benzimidazole series [1]. Procurement of this specific compound is warranted for parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or microsomal stability assays where the goal is to benchmark the ADME profile of an N1-isopropyl, β-hydroxy-substituted benzimidazole against the des-isopropyl (LogP ~0.5–0.9) or des-hydroxy (lower TPSA) analogs [2]. Such comparative ADME profiling directly leverages the quantitative differentiation established in Section 3.

Prolyl Hydroxylase or Integrin Antagonist Discovery with Isopropyl-Benzimidazole Preference

Patent literature confirms that benzimidazole-propanoic acid scaffolds are relevant to both prolyl hydroxylase inhibition (HIF pathway modulation) and integrin antagonism (anti-angiogenic therapy) [1][2]. This compound incorporates the N1-isopropyl substitution pattern found in several advanced PqsR and related benzimidazole inhibitors, with the added β-hydroxy feature that may confer altered target selectivity or metabolic handling [3]. Teams pursuing these target classes should procure this compound as a structurally differentiated probe, with the explicit caveat that primary bioactivity data remain unpublished and must be generated internally.

Quote Request

Request a Quote for 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.